molecular formula C22H25NO5 B016909 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate CAS No. 107188-37-4

2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate

Cat. No.: B016909
CAS No.: 107188-37-4
M. Wt: 383.4 g/mol
InChI Key: LHBDZFJPOIRNNI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FR-31564 involves several steps:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

FR-31564 undergoes various chemical reactions:

The major products formed from these reactions include various phosphonate derivatives, which are essential for the compound’s biological activity.

Scientific Research Applications

FR-31564 has a wide range of scientific research applications:

Mechanism of Action

FR-31564 exerts its effects by inhibiting the biosynthesis of isoprenoids, which are essential components of bacterial cell membranes. It specifically targets the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase, blocking the mevalonate-independent pathway of isoprene synthesis. This inhibition leads to a reduction in the production of essential isoprenoids, ultimately causing bacterial cell death .

Comparison with Similar Compounds

FR-31564 is similar to other phosphonate antibiotics such as FR-32863 and FR-33289. it is unique in its ability to inhibit the mevalonate-independent pathway of isoprene synthesis, making it particularly effective against certain bacterial strains and malaria parasites . Other similar compounds include:

Properties

CAS No.

107188-37-4

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

[2-[(4-aminophenoxy)methyl]-2,5,7,8-tetramethyl-4-oxo-3H-chromen-6-yl] acetate

InChI

InChI=1S/C22H25NO5/c1-12-13(2)21-19(14(3)20(12)27-15(4)24)18(25)10-22(5,28-21)11-26-17-8-6-16(23)7-9-17/h6-9H,10-11,23H2,1-5H3

InChI Key

LHBDZFJPOIRNNI-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C

Synonyms

2-(4-AMINOPHENOXYMETHYL)-2,5,7,8-TETRAMETHYL-4-OXOCHROMAN-6-YL ACETATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogen gas was passed for 2 hours through a mixture of 3.6 g of 6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)chroman-4-one, 1 g of 10% w/w palladium-on-carbon and 100 ml of methanol at room temperature under atmospheric pressure. The catalyst was then removed by filtration and the filtrate was condensed by evaporation under reduced pressure. The residue was subjected to silica gel column chromatography, eluted with a 2:1 by volume mixture of hexane and ethyl acetate, and the resulting crude product was recrystallized from acetone, to yield 6-acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman-4-one. Its melting point was 177°-178° C.
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